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molecular formula C7H9NS B3269978 5-Methyl-2-methylthiopyridine CAS No. 51933-75-6

5-Methyl-2-methylthiopyridine

Cat. No. B3269978
M. Wt: 139.22 g/mol
InChI Key: HZBGBWMWWMSKPT-UHFFFAOYSA-N
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Patent
US08283479B2

Procedure details

To a solution of 0.69 g 5-methyl-2-methylsulfanyl-pyridine in 15 mL HOAc was added NaBO3.4H2O (1.92 g). This mixture was stirred at room temperature for 5 hours. The reaction mixture was then poured into ice. NaOH (10 M) was used to adjust the pH to 7. The mixture was extracted with ethyl acetate. The organic phase was dried over sodium sulphate and concentrated in vacuo. The residue was purified by flash chromatography (silica, heptane/ethyl acetate) to yield 0.51 g of 2-methanesulfinyl-5-methyl-pyridine and 0.27 g of 2-methanesulfonyl-5-methyl-pyridine.
Quantity
0.69 g
Type
reactant
Reaction Step One
[Compound]
Name
NaBO3.4H2O
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH3:9])=[N:6][CH:7]=1.[OH-:10].[Na+].CC(O)=[O:14]>>[CH3:9][S:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][N:6]=1)=[O:14].[CH3:9][S:8]([C:5]1[CH:4]=[CH:3][C:2]([CH3:1])=[CH:7][N:6]=1)(=[O:14])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
CC=1C=CC(=NC1)SC
Name
NaBO3.4H2O
Quantity
1.92 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica, heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CS(=O)C1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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